![molecular formula C25H27N3 B387584 (4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B387584.png)
(4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural features, which include a diethylamino group attached to a phenyl ring and a carbazole moiety linked through a methylene bridge. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE typically involves a multi-step process. One common method starts with the preparation of 9-ethyl-9H-carbazole, which is then reacted with 4-(diethylamino)benzaldehyde under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires a solvent like toluene. The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with cellular proteins, affecting various signaling pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine
- N-[4-(diethylamino)phenyl]-N-[(9-methyl-9H-carbazol-3-yl)methylene]amine
- N-[4-(diethylamino)phenyl]-N-[(9-ethyl-9H-carbazol-2-yl)methylene]amine
Uniqueness
(4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE stands out due to its specific structural configuration, which imparts unique photophysical properties and biological activities. Its ability to intercalate into DNA and interact with cellular proteins makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H27N3 |
|---|---|
Molecular Weight |
369.5g/mol |
IUPAC Name |
N,N-diethyl-4-[(9-ethylcarbazol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C25H27N3/c1-4-27(5-2)21-14-12-20(13-15-21)26-18-19-11-16-25-23(17-19)22-9-7-8-10-24(22)28(25)6-3/h7-18H,4-6H2,1-3H3 |
InChI Key |
JHYAKDOFLIUZKC-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


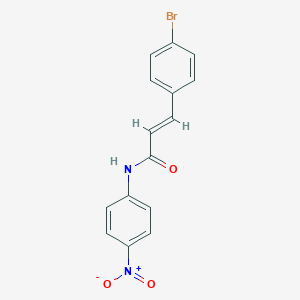
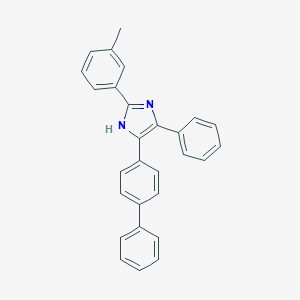
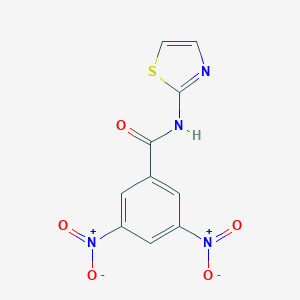
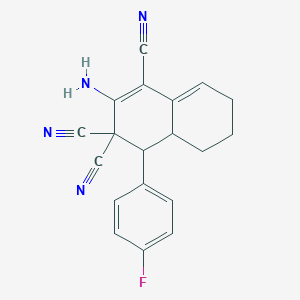
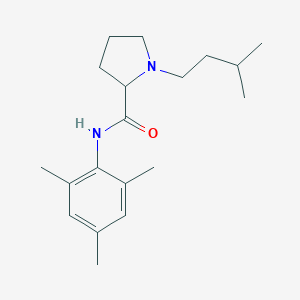
![4-(4-ISOPROPYLPHENYL)-2,3',5'-TRIPHENYL-2{H},3'{H}-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOLE]](/img/structure/B387513.png)
![(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B387514.png)
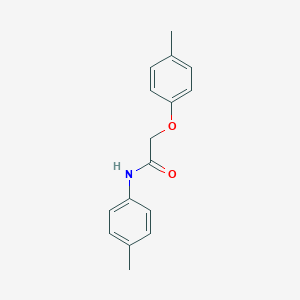
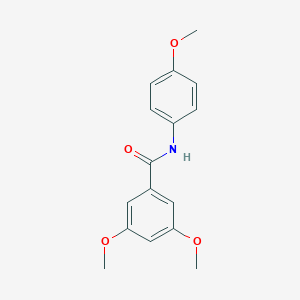
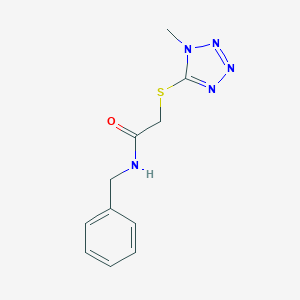
![4-(5-Phenyl-4H-[1,2,4]triazol-3-ylazo)-phenol](/img/structure/B387522.png)

![4-{[(2-methyl-1H-indol-3-yl)methylene]amino}phenol](/img/structure/B387524.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B387525.png)
